molecular formula C11H13N3O3 B2464131 4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1383626-22-9

4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B2464131
CAS No.: 1383626-22-9
M. Wt: 235.243
InChI Key: UWPMSBSNLHBVEF-UHFFFAOYSA-N
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Description

4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.243. The purity is usually 95%.
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Scientific Research Applications

Applications in Combinatorial Chemistry

4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid and its derivatives are extensively used in combinatorial chemistry. Volochnyuk et al. (2010) described the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines. This library was created through the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles followed by ester hydrolysis. The compounds demonstrated versatility, undergoing standard combinatorial transformations such as amide coupling, esterification, and heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles, showcasing their potential in drug discovery and development processes Volochnyuk et al., 2010.

Vibrational Spectra and Structural Investigations

Research has also been conducted on the structural and vibrational properties of compounds closely related to this compound. Bahgat et al. (2009) performed solid-phase FT-IR and FT-Raman spectral studies on similar compounds, providing insights into the characteristic vibrational frequencies and tautomeric preferences of these heterocyclic structures. These studies offer essential data for understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields such as materials science and pharmacology Bahgat et al., 2009.

Synthesis Methodologies

Efforts have been made to develop novel synthesis methodologies for pyrazolo[3,4-b]pyridine derivatives. Romo et al. (2021) synthesized 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid using various conditions, optimizing the reaction to achieve a 76% yield Romo et al., 2021. Similarly, Yakovenko and Vovk (2021) developed effective methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, contributing to the pool of biologically active scaffolds and expanding the chemical space for potential pharmaceutical applications Yakovenko & Vovk, 2021.

X-ray Diffraction Data

In the field of material science, the structure of related compounds has been elucidated using X-ray diffraction techniques. Wang et al. (2017) reported X-ray powder diffraction data for a compound used as an intermediate in the synthesis of the anticoagulant, apixaban. This research provides valuable data for the pharmaceutical industry, especially in the quality control and characterization of drug intermediates Wang et al., 2017.

Properties

IUPAC Name

4-(2-methylpropyl)-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-5(2)3-6-4-7(11(16)17)12-9-8(6)10(15)14-13-9/h4-5H,3H2,1-2H3,(H,16,17)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMSBSNLHBVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC2=C1C(=O)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.